molecular formula C14H17N3O B127410 2-[Bis(pyridin-2-ylmethyl)amino]ethanol CAS No. 149860-22-0

2-[Bis(pyridin-2-ylmethyl)amino]ethanol

Cat. No. B127410
M. Wt: 243.3 g/mol
InChI Key: DUFCPZLMEULRED-UHFFFAOYSA-N
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Description

“2-[Bis(pyridin-2-ylmethyl)amino]ethanol” is a chemical compound with the molecular formula C14H17N3O . It is often used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-[Bis(pyridin-2-ylmethyl)amino]ethanol” is complex. It consists of a central ethanol group, with two pyridin-2-ylmethyl groups attached via an amino group . More detailed structural information may be found in specific crystallography resources .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “2-[Bis(pyridin-2-ylmethyl)amino]ethanol” are not provided in the available resources .

Scientific Research Applications

1. Coordination Chemistry and Complex Formation

2-[Bis(pyridin-2-ylmethyl)amino]ethanol is involved in the formation of various metal complexes. Studies have shown its role in synthesizing Cu(II) and Cd(II) complexes, indicating its potential in coordination chemistry and complex formation. These complexes are characterized by techniques like X-ray diffraction and have distinct geometrical structures, contributing to the understanding of metal-ligand interactions (Mardani et al., 2019).

2. Ligand Field Effects in Magnetic Properties

The compound plays a crucial role in altering the ligand field environment around metal ions, as seen in Dy(II) compounds. These changes impact the magnetic properties of the compounds, demonstrating the compound's significance in studying and manipulating magnetic behaviors (Peng et al., 2016).

3. Biomimetic Complexes and Oxygenation Reactions

In biomimetic chemistry, 2-[Bis(pyridin-2-ylmethyl)amino]ethanol is used to create iron(III) complexes. These complexes serve as functional models for catechol dioxygenases, enzymes involved in oxygenation reactions. The study of these complexes aids in understanding enzymatic processes and designing catalysts for specific reactions (Sundaravel et al., 2011).

4. Application in Polymer Chemistry

The compound is also significant in polymer chemistry. It acts as a protecting group for carboxylic acids, which can be selectively removed after polymerization. This property is crucial for developing new polymers with specific characteristics and applications (Elladiou & Patrickios, 2012).

5. Synthesis of Schiff Base Derivatives

It is used in synthesizing Schiff base derivatives, which have shown antimicrobial activities. This application is particularly significant in medicinal chemistry and pharmaceutical research, contributing to the development of new antimicrobial agents (Sabry et al., 2013).

6. Catalysis in Aldol Reactions

The compound is employed in synthesizing zinc complexes that act as catalysts in aldol reactions. These reactions are fundamental in organic synthesis, indicating the compound's utility in developing new catalytic processes (Darbre et al., 2002).

7. Phosphate Diester Hydrolysis

In the field of bioinorganic chemistry, it has been used to promote the hydrolysis of phosphate diesters. This application is significant for understanding biochemical processes and designing molecules that can mimic or influence these processes (Zhang & Liang, 2006).

8. Real-time Sensing of Copper Ions

The compound has been utilized in the development of probes for the detection of copper ions. This application is crucial in environmental monitoring and analytical chemistry, where sensitive and selective detection methods are needed (Chen et al., 2017).

Safety And Hazards

Information on the safety and hazards of “2-[Bis(pyridin-2-ylmethyl)amino]ethanol” is not explicitly mentioned in the available resources .

properties

IUPAC Name

2-[bis(pyridin-2-ylmethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-10-9-17(11-13-5-1-3-7-15-13)12-14-6-2-4-8-16-14/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFCPZLMEULRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCO)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80321189
Record name MLS003171279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(pyridin-2-ylmethyl)amino]ethanol

CAS RN

149860-22-0
Record name MLS003171279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BIS-(2-PYRIDYLMETHYL)-AMINO)-ETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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